molecular formula C15H15ClN2O B14696718 4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol CAS No. 29644-89-1

4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol

Cat. No.: B14696718
CAS No.: 29644-89-1
M. Wt: 274.74 g/mol
InChI Key: UTNGYBHXKKSJOQ-UHFFFAOYSA-N
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Description

4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol is an aromatic Schiff base compound. It is characterized by the presence of a chloro group, a dimethylamino group, and a phenolic hydroxyl group. This compound is known for its trans conformation with respect to the C=N bond, and it has been studied for its various chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol typically involves the condensation reaction between 4-chloro-2-aminophenol and 4-(dimethylamino)benzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol involves its interaction with biological macromolecules. It can bind to DNA, causing changes in its structure and function. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol
  • 4-((4-(dimethylamino)benzylidene)amino)phenol
  • 4-((3-nitrobenzylidene)amino)phenol
  • 4-((thiophen-2-ylmethylene)amino)phenol
  • 4-(((E)-3-phenylallylidene)amino)phenol

Uniqueness

4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its broad-spectrum antimicrobial activity set it apart from other similar compounds .

Properties

CAS No.

29644-89-1

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

4-chloro-2-[[4-(dimethylamino)phenyl]methylideneamino]phenol

InChI

InChI=1S/C15H15ClN2O/c1-18(2)13-6-3-11(4-7-13)10-17-14-9-12(16)5-8-15(14)19/h3-10,19H,1-2H3

InChI Key

UTNGYBHXKKSJOQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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